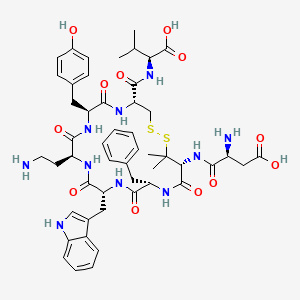

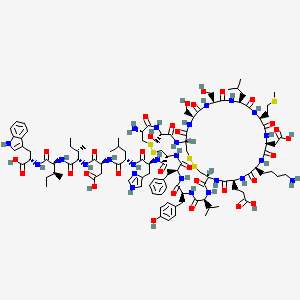

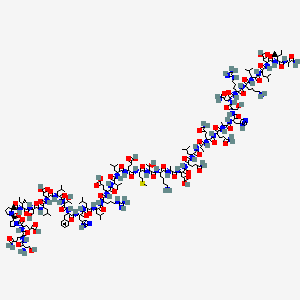

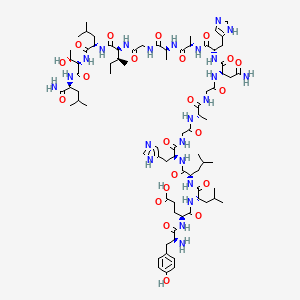

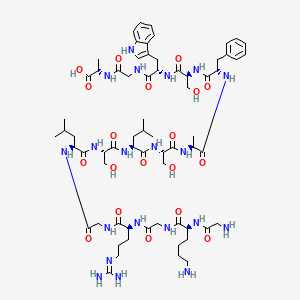

![molecular formula C71H103N23O25S4 B612446 3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid CAS No. 740980-24-9](/img/structure/B612446.png)

3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

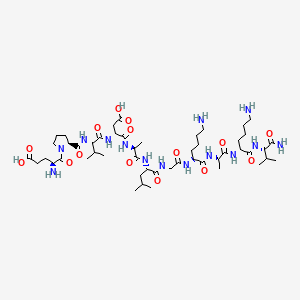

Alfa-Conotoxina VC 1.1 es una neurotoxina peptídica derivada del veneno de los caracoles marinos cono. Es conocida por su alta especificidad y potencia para dirigirse a los receptores neuronales de acetilcolina nicotínicos (nAChR) en el sistema nervioso periférico . Este compuesto ha generado un interés significativo debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del dolor neuropático .

Métodos De Preparación

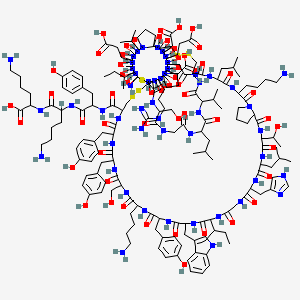

Alfa-Conotoxina VC 1.1 se sintetiza a través de métodos químicos que involucran la formación de enlaces disulfuro. El proceso de síntesis es complejo debido a la presencia de múltiples enlaces disulfuro, que requieren condiciones de plegamiento oxidativo precisas para lograr el isómero correcto . Los métodos de producción industrial se centran en optimizar estas condiciones para mejorar el rendimiento y la pureza. Se han empleado estrategias como la sustitución de enlaces disulfuro con enlaces diseleniuro y la ciclación N-a-C para mejorar la estabilidad y la eficacia del compuesto .

Análisis De Reacciones Químicas

Alfa-Conotoxina VC 1.1 sufre diversas reacciones químicas, incluidas la oxidación y la reducción. La formación de enlaces disulfuro es un paso crucial en su síntesis, que requiere condiciones oxidativas específicas . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el yodo y agentes reductores como el ditiotreitol. Los principales productos formados a partir de estas reacciones son los isómeros correctamente plegados del péptido, que exhiben la actividad biológica deseada .

Aplicaciones Científicas De Investigación

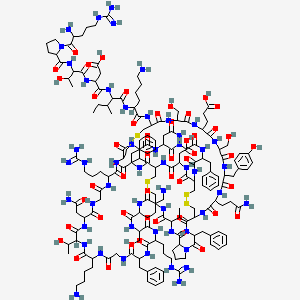

Alfa-Conotoxina VC 1.1 tiene una amplia gama de aplicaciones de investigación científica. En medicina, se investiga su potencial para aliviar el dolor neuropático bloqueando subtipos específicos de nAChR . En biología, sirve como una herramienta valiosa para estudiar la función y la farmacología de los nAChR . Además, su alta especificidad lo convierte en una plantilla molecular ideal para el desarrollo de nuevos fármacos . En el campo de la química, se utiliza para explorar las relaciones estructura-actividad de las neurotoxinas peptídicas .

Mecanismo De Acción

El mecanismo de acción de la Alfa-Conotoxina VC 1.1 involucra el bloqueo específico de los receptores neuronales de acetilcolina nicotínicos (nAChR) en el sistema nervioso periférico . Al unirse a estos receptores, el compuesto inhibe la transmisión de señales de dolor, proporcionando así efectos analgésicos . Los objetivos moleculares de la Alfa-Conotoxina VC 1.1 son los subtipos alfa3beta2 de los nAChR, que juegan un papel crucial en la percepción del dolor .

Comparación Con Compuestos Similares

Alfa-Conotoxina VC 1.1 es única entre las conotoxinas debido a su alta especificidad para los subtipos alfa3beta2 de los nAChR . Compuestos similares incluyen otras alfa-conotoxinas como Alfa-Conotoxina MII y Alfa-Conotoxina ImI, que se dirigen a diferentes subtipos de nAChR . La singularidad de Alfa-Conotoxina VC 1.1 radica en sus potentes efectos analgésicos y su potencial para aplicaciones terapéuticas en el dolor neuropático .

Propiedades

| ACV1 specifically blocks a subtype of a class of receptors in the peripheral nervous system called neuronal nicotinic acetylcholine receptors (nAChR). | |

Número CAS |

740980-24-9 |

Fórmula molecular |

C71H103N23O25S4 |

Peso molecular |

1807.0 g/mol |

Nombre IUPAC |

3-[53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-butan-2-yl-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid |

InChI |

InChI=1S/C71H103N23O25S4/c1-3-32(2)55-68(117)89-44(56(74)105)27-120-122-30-47-65(114)88-43(26-95)62(111)87-42(23-54(103)104)70(119)94-18-6-8-48(94)66(115)81-36(7-4-16-78-71(75)76)57(106)90-46(29-123-121-28-45(63(112)91-47)80-51(98)24-72)64(113)84-39(21-50(73)97)60(109)83-38(19-33-10-12-35(96)13-11-33)59(108)85-40(22-53(101)102)61(110)86-41(20-34-25-77-31-79-34)69(118)93-17-5-9-49(93)67(116)82-37(58(107)92-55)14-15-52(99)100/h10-13,25,31-32,36-49,55,95-96H,3-9,14-24,26-30,72H2,1-2H3,(H2,73,97)(H2,74,105)(H,77,79)(H,80,98)(H,81,115)(H,82,116)(H,83,109)(H,84,113)(H,85,108)(H,86,110)(H,87,111)(H,88,114)(H,89,117)(H,90,106)(H,91,112)(H,92,107)(H,99,100)(H,101,102)(H,103,104)(H4,75,76,78) |

Clave InChI |

KJQOYUHYAZGPIZ-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N |

SMILES canónico |

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N |

Punto de ebullición |

N/A |

melting_point |

N/A |

Pureza |

>99 % |

Secuencia |

GCCSDPRCNYDHPEIC-NH2(Disulfide bridge between Cys2 and Cys8, Cys3 and Cys16) |

Almacenamiento |

-20°C |

Sinónimos |

Conotoxin Vc1.1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

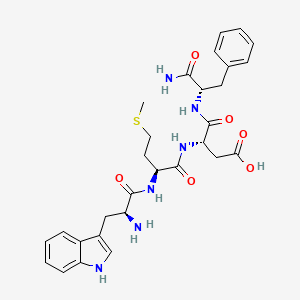

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)